molecular formula C18H36N2O6 B1669639 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane CAS No. 23978-09-8

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Cat. No. B1669639
CAS RN: 23978-09-8
M. Wt: 376.5 g/mol
InChI Key: AUFVJZSDSXXFOI-UHFFFAOYSA-N
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Description

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, also known as Cryptand 222 or Kryptofix 222, is an organic compound with the formula C18H36N2O6 . This compound has a cage-like three-dimensional structure that donates N2O6 . It has shown a wide range of uses in magnetic resonance imaging, organic synthesis, crystallography, electrochemistry, and chromatography .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction analysis . The compound forms a complex salt with a monoclinic crystal system . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be found in the referenced study .


Chemical Reactions Analysis

This compound has been used in the synthesis of microporous metalloaluminophosphates . It has also been involved in the formation of complex salts .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 68-71°C . Its empirical formula is C18H36N2O6, and it has a molecular weight of 376.49 .

Scientific Research Applications

Comprehensive Analysis of Kryptofix 222 Applications

Kryptofix 222, scientifically known as 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Radiopharmaceutical Synthesis: Kryptofix 222 plays a crucial role in the synthesis of radiopharmaceuticals, particularly in the production of

18F ^{18}F 18F

-FDG, a glucose analogue used in PET scans . It acts as a phase-transfer catalyst, facilitating nucleophilic substitution reactions that are essential for incorporating into organic compounds .

Analytical Spot Test Development: The compound is used to develop fast and sensitive analytical spot tests for detecting Kryptofix 222 residues in radiopharmaceutical substances . This method offers a quicker alternative to traditional chromatographic separation and detection, reducing the reliance on instrumental methods .

Chelation of Radioactive Isotopes: Kryptofix 222-based chelators have been synthesized for the coordination of radioactive isotopes like thallium-201 (

201Tl ^{201}Tl 201Tl

). These chelators can be radiolabelled with at ambient temperatures, showing high radiochemical yields. This application is significant for nuclear diagnostics and medicine .

Synthesis of Hybrid Metal-Organic Salts: The compound is utilized in the synthesis of hybrid metal-organic salts. Its unique structure allows for the formation of complex salts with metals, which can have various applications in materials science and catalysis .

Impurity Analysis in Pharmaceutical Preparations: Kryptofix 222 is identified as an impurity in the preparation of Fludeoxyglucose, a derivative of D-Glucose used in the synthesis of sugar nucleotides and oligosaccharides . Its detection and quantification are vital for ensuring the purity and safety of pharmaceutical products.

Phase-Transfer Catalysis: In organic synthesis, Kryptofix 222 is employed as a phase-transfer catalyst. It facilitates the transfer of a reactant from one phase into another where the reaction occurs, increasing the rate and efficiency of chemical reactions .

Enhancement of Nucleophilic Substitution Reactions: Kryptofix 222 enhances nucleophilic substitution reactions, a type of chemical reaction where a nucleophile replaces a leaving group on a substrate molecule. This is particularly useful in the synthesis of complex organic molecules .

Research on Solvent-Free Synthesis: The compound is involved in research focused on solvent-free synthesis methods. This approach is environmentally friendly and aligns with the principles of green chemistry, aiming to reduce or eliminate the use of solvents in chemical reactions .

Future Directions

The future directions of this compound could involve its continued use in various fields such as magnetic resonance imaging, organic synthesis, crystallography, electrochemistry, and chromatography . Its role in the synthesis of microporous metalloaluminophosphates could also be further explored .

Mechanism of Action

Target of Action

Kryptofix 222 is a cryptand, a type of compound with a three-dimensional, cage-like structure . It is known for its ability to form complexes with metal ions, acting as a sequestering agent . The primary targets of Kryptofix 222 are therefore metal ions, particularly alkali metal cations .

Mode of Action

Kryptofix 222 interacts with its targets (metal ions) by encapsulating them within its cage-like structure . This encapsulation results in the formation of a stable complex, with the metal ion coordinated to the eight donor atoms of the cryptand .

Biochemical Pathways

The biochemical pathways affected by Kryptofix 222 are largely dependent on the specific metal ions it complexes with. For example, in the case of potassium ions, Kryptofix 222 can be used to prepare potassium-imprinted nanoparticles . These nanoparticles can have various applications, potentially affecting biochemical pathways related to those applications.

Pharmacokinetics

Given its use in the preparation of nanoparticles , it can be inferred that its bioavailability would be influenced by the properties of these particles, including their size, charge, and surface characteristics.

Result of Action

The molecular and cellular effects of Kryptofix 222’s action are primarily related to its ability to sequester metal ions . By forming stable complexes with these ions, Kryptofix 222 can influence processes that depend on the availability of these ions. The specific effects would depend on the nature of the metal ions involved and the context in which the complexation occurs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kryptofix 222. For example, the presence of moisture should be avoided as Kryptofix 222 is hygroscopic . Additionally, the pH and ionic strength of the solution can affect the stability of the complexes formed by Kryptofix 222. The temperature and storage conditions can also impact the stability of Kryptofix 222 itself .

properties

IUPAC Name

4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFVJZSDSXXFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178697
Record name 2,2,2-Cryptand
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to light yellow crystals; [EMD MSDS]
Record name 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane
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Product Name

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

CAS RN

23978-09-8
Record name 2,2,2-Cryptand
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Record name Cryptating agent 222
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Record name Kryptofix 222
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Record name 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Reactant of Route 2
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Reactant of Route 6
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

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